molecular formula C20H20N2O3 B2792124 Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 321680-21-1

Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2792124
CAS RN: 321680-21-1
M. Wt: 336.391
InChI Key: TYKAAFSIYGTIHI-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been successfully synthesized through a modified Biginelli reaction, involving benzaldehyde, p-tolylurea, and methyl acetoacetate. This process is enhanced with microwave irradiation and catalyzed by TsOH under solvent-free conditions, yielding high efficiency (Chen, Liu, & Wang, 2012).

Chemical Reactions and Derivatives

  • The compound has been involved in various chemical reactions, including the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. It undergoes a Dimroth-like rearrangement and intramolecular Friedl-Crafts acylation, highlighting its versatile chemical reactivity (Kappe & Roschger, 1989).
  • Oxidation studies using selenium dioxide have revealed that the 6-methyl group of the compound can be oxidized to a hydroxymethyl, formyl, or carboxy group, with the final product's structure depending on the degree of substitution on the ring and the substituent in the 5 position (Khanina & Dubur, 1982).

Molecular Characteristics

  • Density Functional Theory (DFT) studies have been conducted on this compound, revealing insights into its molecular characteristics. The synthesis was carried out using benzaldehyde, ethyl acetoacetate, and urea, and the structural parameters were optimized using DFT methods (Bukane & Jagdale, 2021).
  • X-ray crystal structure analysis and DFT were also used for structural and electronic characterizations of derivatives of the compound. The studies focused on the pseudo-axial orientation of the C4-aryl group in the heterocyclic ring (Memarian et al., 2013).

Thermodynamic Properties

The compound's thermodynamic properties have been studied, including combustion energies, enthalpies of formation, and phase transition properties using bomb calorimetry and derivative analysis (Klachko et al., 2020).

properties

IUPAC Name

methyl 3-benzyl-4-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-17(19(23)25-2)18(16-11-7-4-8-12-16)21-20(24)22(14)13-15-9-5-3-6-10-15/h3-12,18H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKAAFSIYGTIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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